5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the triazole ring with a 3,4-dimethoxyphenyl group, often using electrophilic aromatic substitution reactions.
Formation of the Methylsulfanylphenylmethylidene Group: This step involves the condensation of the triazole derivative with a 4-(methylsulfanyl)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new triazole-based compounds with diverse functionalities.
Biology
In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties and is thus of interest in drug discovery and development.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, such compounds can be used as intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity through binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
3,4-Dimethoxyphenyl Derivatives: Compounds with similar aromatic substitution patterns, known for their pharmacological properties.
Methylsulfanylphenyl Derivatives: Compounds containing the methylsulfanyl group, often studied for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C18H18N4O2S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S2/c1-23-15-9-6-13(10-16(15)24-2)17-20-21-18(25)22(17)19-11-12-4-7-14(26-3)8-5-12/h4-11H,1-3H3,(H,21,25)/b19-11+ |
InChI Key |
OKUOHLRLVMOEOR-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC)OC |
Origin of Product |
United States |
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